Cevimeline Sulfoxide
CAS No.: 124751-36-6
Cat. No.: VC21335156
Molecular Formula: C10H17NO2S
Molecular Weight: 215.31 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 124751-36-6 |
---|---|
Molecular Formula | C10H17NO2S |
Molecular Weight | 215.31 g/mol |
IUPAC Name | (2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide |
Standard InChI | InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1 |
Standard InChI Key | CFUGNFXJXCPICM-MYWFGVANSA-N |
Isomeric SMILES | C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O |
SMILES | CC1OC2(CN3CCC2CC3)CS1=O |
Canonical SMILES | CC1OC2(CN3CCC2CC3)CS1=O |
Appearance | White to Off-White Solid |
Melting Point | 100-103°C |
Chemical Structure and Properties
Cevimeline Sulfoxide is a complex organic compound that belongs to the class of azaspirodecane derivatives . The chemical structure consists of a spirocyclic system with a bicyclo[2.2.2]octane moiety and an oxathiolane ring with an oxidized sulfur atom .
The IUPAC names for Cevimeline Sulfoxide vary slightly depending on the source and the specific isomer being described:
-
(2R,5'R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'- oxathiolane] (for trans-sulfoxide)
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(1R,2S,4R)-2'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'- oxathiolane] 3'-oxide
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2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide
Physical and Chemical Characteristics
Physical Properties
Cevimeline Sulfoxide exhibits specific physical properties that are important for its identification, handling, and analysis. These properties are summarized in the table below:
Property | Value | Reference |
---|---|---|
Physical Form | Solid | |
Color | White to Off-White | |
Melting Point | 100-103°C | |
Recommended Storage Temperature | -20°C (Freezer) | |
Solubility | Slightly soluble in Chloroform and Methanol |
Chemical Properties
The sulfoxide group in Cevimeline Sulfoxide is formed by the oxidation of the sulfur atom in the parent compound . This oxidation creates a chiral center at the sulfur atom, leading to the existence of two diastereomers: cis-sulfoxide and trans-sulfoxide . The presence of the sulfoxide group increases the polarity of the molecule compared to the parent compound.
Diastereomer | Weight Properties | Reference |
---|---|---|
Trans-sulfoxide | Average MW: 199.313 Monoisotopic weight: 199.103084861 | |
Cis-sulfoxide | Detailed data not available in search results | - |
Metabolism and Pharmacokinetics
Cevimeline Sulfoxide is formed as a major metabolite during the biotransformation of Cevimeline in humans . According to pharmacokinetic studies, approximately 44.5% of administered Cevimeline is converted to cis and trans-sulfoxide forms combined .
After oral administration of Cevimeline, the metabolites can be detected in plasma at concentrations lower than the parent drug . The excretion profile of Cevimeline and its metabolites is summarized in the following table:
No accumulation of the active drug or its metabolites, including Cevimeline Sulfoxide, has been observed following multiple dose administration . This suggests efficient clearance mechanisms for both the parent compound and its metabolites.
Analytical Methods and Identification
Various analytical methods can be employed for the identification and quantification of Cevimeline Sulfoxide in biological samples and pharmaceutical preparations. The compound can be identified using several chemical identifiers, as summarized in the table below:
Chromatographic techniques, possibly coupled with mass spectrometry, are likely used for the detection and quantification of Cevimeline Sulfoxide in pharmacokinetic studies. The presence of the sulfoxide group and the unique spirocyclic structure provide characteristic spectroscopic signatures that can be utilized for identification.
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